molecular formula C11H11N3 B8634052 1-(3-Phenyl-2-propenyl)-1,2,4-triazole

1-(3-Phenyl-2-propenyl)-1,2,4-triazole

Cat. No.: B8634052
M. Wt: 185.22 g/mol
InChI Key: QIXCXMCTKPLSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenyl-2-propenyl)-1,2,4-triazole is a chemical compound of interest in medicinal chemistry and biological research due to its structural features. It contains the 1,2,4-triazole moiety, a nitrogen-rich heterocycle known for its versatile biological activity and ability to form hydrogen bonds with biological targets . The 1,2,4-triazole scaffold is a privileged structure in drug discovery and is present in several clinical drugs, including the anticancer agents Letrozole and Anastrozole . Derivatives of 1,2,4-triazole have been extensively investigated and have demonstrated a range of pharmacological activities in scientific studies, such as anticancer , antibacterial , and antifungal properties . The 3-phenyl-2-propenyl (cinnamyl) substituent in this compound may contribute to its potential interaction with enzyme active sites and influence its physicochemical properties. Researchers utilize this compound and its analogs as a building block or core structure in the design and synthesis of new molecules for evaluating cytotoxic activity against human cancer cell lines , exploring antimicrobial activity against resistant bacterial strains , and conducting molecular docking studies to understand binding modes with potential enzyme targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)-1,2,4-triazole

InChI

InChI=1S/C11H11N3/c1-2-5-11(6-3-1)7-4-8-14-10-12-9-13-14/h1-7,9-10H,8H2

InChI Key

QIXCXMCTKPLSML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole, including those similar to 1-(3-Phenyl-2-propenyl)-1,2,4-triazole, have shown promising results in inhibiting the growth of various pathogens.

  • Case Study : A study demonstrated that a series of triazole derivatives had higher antifungal activity compared to standard antifungal agents like azoxystrobin and ketoconazole. For instance, certain derivatives showed an inhibitory rate of 90–98% against P. piricola .

Antibacterial Properties
The antibacterial efficacy of triazole derivatives has been extensively documented. Compounds similar to this compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria.

  • Data Table: Antibacterial Activity of Triazole Derivatives
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.125
Compound BE. coli0.5
Compound CP. aeruginosa0.75

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives against key bacterial strains .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The ability of these compounds to interact with biological targets involved in cancer cell proliferation makes them suitable candidates for further development.

  • Case Study : A derivative demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM across different cell types . Such findings suggest that compounds like this compound may serve as effective scaffolds in designing new anticancer agents.

Anti-inflammatory Properties

Triazoles have also been investigated for their anti-inflammatory effects. The incorporation of phenyl groups into the triazole structure can enhance its pharmacological profile.

  • Data Table: Anti-inflammatory Activity
CompoundReference DrugActivity Comparison
Compound DDiclofenacHigher efficacy
Compound ECelecoxibComparable efficacy

This table summarizes the anti-inflammatory activities of selected triazole derivatives compared to established anti-inflammatory medications .

Agricultural Applications

The utility of triazoles extends into agricultural chemistry as well, where they are employed as fungicides and herbicides due to their ability to inhibit fungal growth.

  • Case Study : Research has shown that certain triazole-based compounds exhibit potent activity against agricultural pathogens, making them valuable in crop protection strategies .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations in Triazole Derivatives

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent groups. Key structural comparisons include:

Compound Substituents Key Findings
1-(3-Phenyl-2-propenyl)-1,2,4-triazole Allyl (3-phenyl-2-propenyl) at N1 Potential for π-π stacking and enhanced intermolecular interactions .
Fluconazole derivatives Difluorophenyl at N1 Clinically used antifungals; electron-withdrawing groups improve bioavailability .
Benzimidazole-triazole hybrids Benzimidazole linked to triazole High anti-tuberculosis and antifungal activity (MIC = 25 μg/mL for compound 115c) .
1,2,3-Triazole derivatives Different ring isomer (1,2,3-triazole) Loss of antiproliferative activity in cancer cell lines compared to 1,2,4-triazoles .
Thiosemicarbazide-triazoles Thiol or pyridyl units Moderate antimicrobial activity; S-alkylation improves solubility .

Key Observations :

  • The allyl group in this compound may enhance aromatic interactions, similar to benzimidazole hybrids .
  • Replacement of 1,2,4-triazole with 1,2,3-triazole results in complete loss of anticancer activity, highlighting the importance of ring isomerism .

Electronic Effects of Substituents

Substituents on the triazole ring significantly influence electronic properties and reactivity:

  • Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity, enhancing anticancer and antifungal activities. For example, nitro-substituted triazines exhibit higher sensitivity due to reduced bond strength .
  • Electron-donating groups (EDGs): Amino or methoxy groups decrease activity by stabilizing molecular bonds, as seen in amino-triazine derivatives .
  • Allyl groups : The 3-phenyl-2-propenyl substituent may act as a mild EWG, balancing reactivity and stability. DFT studies suggest such groups facilitate intermolecular interactions in crystal structures .
Anticancer Activity
  • Compounds with EWGs on the triazole ring (e.g., nitro, chloro) show potent activity against cancer cell lines (IC₅₀ < 10 μM) .
  • 1,2,4-Triazole-coumarin hybrids with EWGs exhibit higher cytotoxicity than EDG-bearing analogs .
Antimicrobial Activity
  • Thiosemicarbazide-triazoles (e.g., compounds 4a–c) demonstrate moderate antibacterial activity, while benzimidazole-triazole hybrids show broad-spectrum antifungal effects .
  • The allyl group’s role in antimicrobial activity remains underexplored but may mimic the lipophilic properties of fluconazole’s difluorophenyl group .
Antitubercular Activity
  • Benzimidazole-triazole hybrids (e.g., compound 115c) achieve MIC values of 25 μg/mL against M. tuberculosis, outperforming many triazole-thiol derivatives .

Physicochemical and Energetic Properties

  • Density and Stability : Azetidine-fused triazoles exhibit higher densities (1.85–1.95 g/cm³) compared to azobis-1,2,4-triazole (1.75 g/cm³), suggesting structural modifications improve energetic performance .
  • Solubility : S-Alkylation of triazole-thiols enhances hydrophobicity, critical for membrane penetration in antimicrobial agents .

Preparation Methods

Reaction Mechanism and Conditions

  • Amidrazone Preparation : Hydrazine reacts with nitriles or amides to form amidrazones. For example, benzamide treated with hydrazine yields benzamidrazone.

  • Cyclocondensation : Benzamidrazone reacts with cinnamaldehyde in the presence of sulfuric acid at 100–120°C, facilitating dehydration and cyclization. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal nitrogen on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).

Optimization Insights :

  • Yields improve significantly when using excess cinnamaldehyde (1.5 equiv.) and catalytic p-toluenesulfonic acid (PTSA).

  • Solvent choice (e.g., ethanol vs. DMF) affects reaction rate and purity. Ethanol favors faster cyclization but requires higher temperatures.

Alkylation of Pre-formed 1,2,4-Triazole Derivatives

Direct alkylation of 1,2,4-triazole with 3-phenyl-2-propenyl bromide offers a straightforward route. This method leverages the nucleophilic character of the triazole’s NH group.

Procedure and Challenges

  • Triazole Activation : Deprotonation of 1,2,4-triazole using potassium hydroxide in DMSO enhances nucleophilicity.

  • Alkylation : Addition of 3-phenyl-2-propenyl bromide (1.2 equiv.) at 60°C for 6–8 hours yields the target compound.

Key Considerations :

  • Competing N1 vs. N4 alkylation can occur, necessitating regioselective control. Polar aprotic solvents (e.g., DMSO) favor N1 substitution due to steric and electronic factors.

  • Purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the desired isomer in >85% purity.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the formation of 1,2,4-triazoles by enhancing reaction kinetics. This method combines triazole ring formation and propenyl substitution in a single step.

Protocol

  • Reactants : Benzohydrazide, ammonium acetate, and cinnamaldehyde are mixed in acetic acid.

  • Microwave Conditions : Irradiation at 150 W for 15–20 minutes promotes cyclocondensation and dehydration.

Advantages :

  • Reaction time reduced from 12 hours (conventional heating) to 20 minutes.

  • Yields exceed 90% with minimal byproducts.

Electrochemical Synthesis Using NH₄OAc and Hydrazines

Electrochemical methods provide a green alternative by avoiding toxic reagents. This approach utilizes in situ-generated iodonium intermediates to facilitate triazole formation.

Experimental Setup

  • Electrolyte Solution : NH₄OAc in acetonitrile with a graphite anode and platinum cathode.

  • Substrates : Phenylhydrazine and cinnamyl alcohol are electrolyzed at 2.5 V for 3 hours.

Outcomes :

  • 75–80% yield with excellent regioselectivity (N1 >95%).

  • No metal catalysts required, reducing environmental impact.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants

Although CuAAC typically yields 1,2,3-triazoles, modified conditions enable 1,2,4-triazole synthesis. This method employs propargylamines and azides under copper(I) catalysis.

Adaptation for 1,2,4-Triazoles

  • Propargylamine Synthesis : Cinnamaldehyde reacts with ammonia to form 3-phenyl-2-propenylamine.

  • Cycloaddition : The amine reacts with an azide (e.g., benzyl azide) using CuI (10 mol%) and ascorbic acid in THF.

Limitations :

  • Requires strict temperature control (0–5°C) to suppress 1,2,3-triazole formation.

  • Moderate yields (60–70%) due to competing pathways.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeRegioselectivityScalability
Cyclocondensation78–856–12 hModerateHigh
Alkylation65–758–10 hHigh (N1)Moderate
Microwave-Assisted90–9515–20 minHighHigh
Electrochemical75–803 hVery HighLow
CuAAC Variants60–704–6 hLowModerate

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.65–7.70 (m, 2H, aromatic), 6.65–6.75 (m, 1H, CH=CH), 5.55 (s, 2H, CH₂).

    • ¹³C NMR : 148.1 (C=N), 130.4 (CH=CH), 128.7 (aromatic C).

  • X-ray Crystallography :

    • Single-crystal analysis confirms the N1 substitution pattern and planar triazole ring .

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